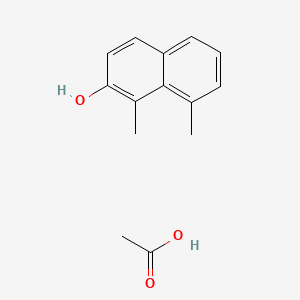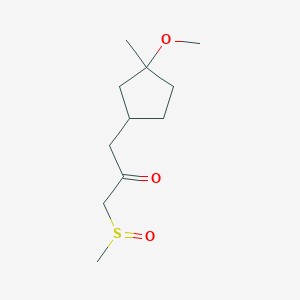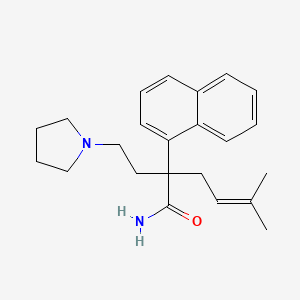
Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” is a complex organic compound that features a combination of various functional groups, including an acetamide group, a naphthyl group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes may include:
Amidation reactions: Combining an amine with an acyl chloride or anhydride to form the acetamide group.
Alkylation reactions: Introducing the 3-methyl-2-butenyl group through alkylation of a suitable precursor.
Aromatic substitution: Attaching the naphthyl group via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
“Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine
Industry
In industry, it could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of “Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups but different substituents.
Naphthyl compounds: Molecules containing the naphthyl group, which may have similar aromatic properties.
Pyrrolidinyl compounds: Compounds featuring the pyrrolidinyl group, which may share similar structural characteristics.
Uniqueness
The uniqueness of “Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
50765-90-7 |
|---|---|
分子式 |
C23H30N2O |
分子量 |
350.5 g/mol |
IUPAC名 |
5-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)hex-4-enamide |
InChI |
InChI=1S/C23H30N2O/c1-18(2)12-13-23(22(24)26,14-17-25-15-5-6-16-25)21-11-7-9-19-8-3-4-10-20(19)21/h3-4,7-12H,5-6,13-17H2,1-2H3,(H2,24,26) |
InChIキー |
HOCKJJPTFSEXEJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(CCN1CCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


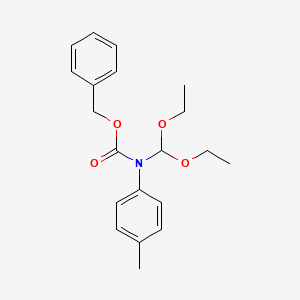
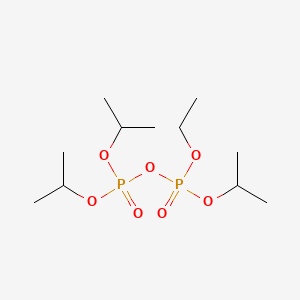

![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
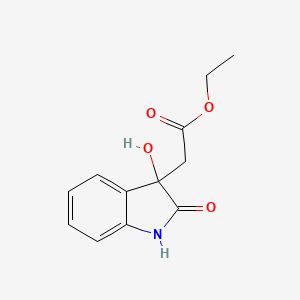

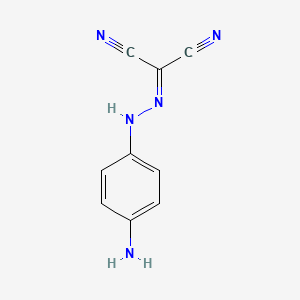
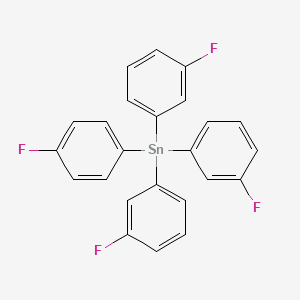
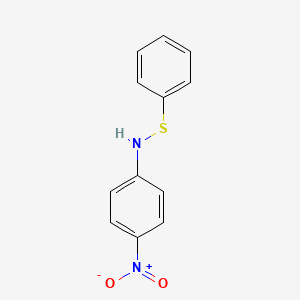
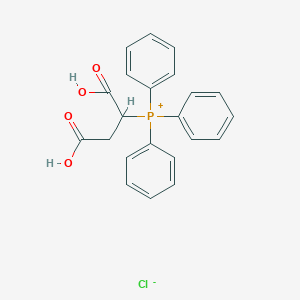
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
